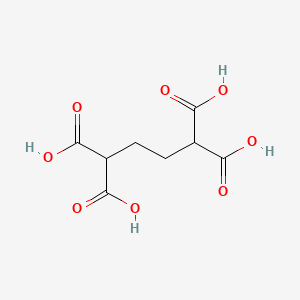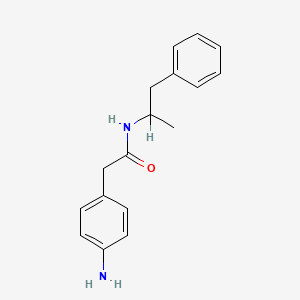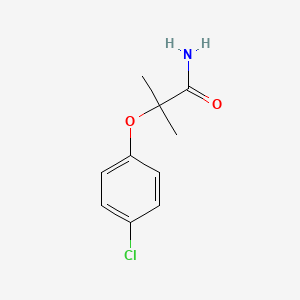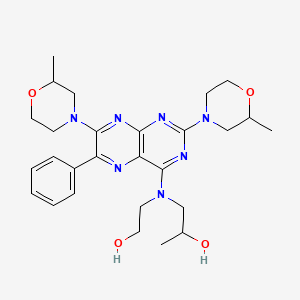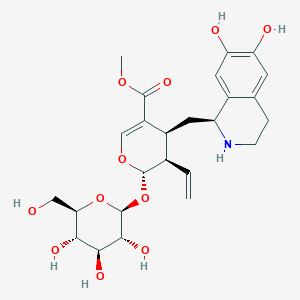
Deacetylisoipecoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetylisoipecoside is isoipecoside in which the acetyl group attaced to the nitrogen is replaced by hydrogen. It is an isoquinoline alkaloid, a beta-D-glucoside, a member of isoquinolines and a methyl ester. It is a conjugate base of a deacetylisoipecoside(1+).
Scientific Research Applications
Biosynthesis in Alangium Lamarckii
Deacetylisoipecoside plays a crucial role in the biosynthesis of various alkaloids in the Alangium lamarckii plant. Research has demonstrated its specific utilization in the formation of alkaloids like alangimarckine, deoxytubulosine, and ankorine. These findings suggest its importance in the plant's metabolic pathways (Jain, Sinha, & Bhakuni, 2002).
Implications in Ipecac Alkaloid Biosynthesis
The isolation of tetrahydroisoquinoline-monoterpene glucosides from Alangium lamarckii, sharing the same absolute configurations as deacetylisoipecoside, underscores the compound's intermediacy in ipecac alkaloid biosynthesis. This discovery supports the significant role of deacetylisoipecoside in the plant's production of medically valuable alkaloids (Itoh, Tanahashi, & Nagakura, 1994).
Histone Deacetylase Inhibition
While not directly focusing on deacetylisoipecoside, a body of research explores the broader context of deacetylase inhibitors in various therapeutic applications. These include potential benefits in treating cancer, neurological disorders, inflammatory diseases, and heart failure. This research indirectly highlights the importance of understanding compounds like deacetylisoipecoside in the broader context of histone deacetylase inhibition and its therapeutic implications (McKinsey, 2012), (Hahnen et al., 2008).
Biomedical Engineering Applications
Studies on chitin and chitosan, related to deacetylisoipecoside through the deacetylation process, reveal their wide-ranging applications in biomedical engineering. These natural polymers, which include deacetylated units, are used in tissue engineering, wound-healing, and various other medical devices (Khor & Lim, 2003).
properties
Product Name |
Deacetylisoipecoside |
|---|---|
Molecular Formula |
C25H33NO11 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-4-[[(1S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI Key |
MTAVTRZTGFLKSC-ONGZBVEHSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
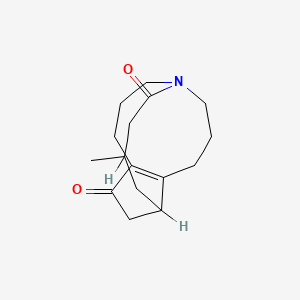
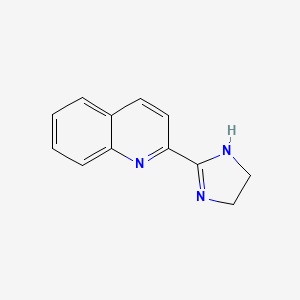
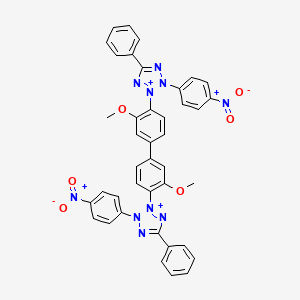
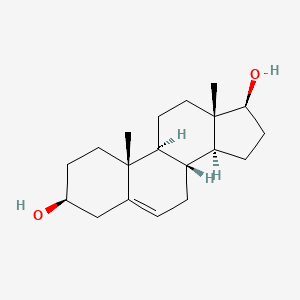
![2-[5-(4-butoxyphenyl)-2-tetrazolyl]-N-(2-furanylmethyl)acetamide](/img/structure/B1197433.png)
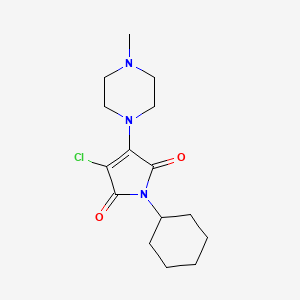
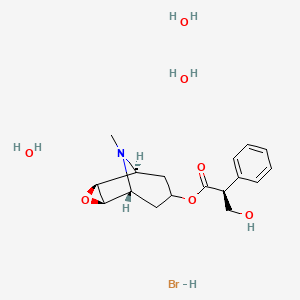
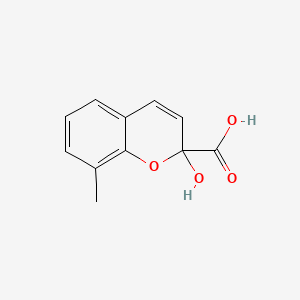
![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)
